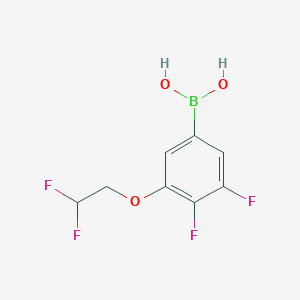

2-(Difluoromethoxy)naphthalene-1-boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Difluoromethoxy)naphthalene-1-boronic acid is an organoboron compound that features a naphthalene ring substituted with a difluoromethoxy group and a boronic acid group. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 2-(Difluormethoxy)naphthalin-1-boronsäure beinhaltet typischerweise die Einführung der Difluormethoxygruppe in einen Naphthalinring, gefolgt von der Bildung der Boronsäuregruppe. Ein gängiges Verfahren beinhaltet:

Halogenierung: Ausgehend von Naphthalin führt eine Halogenierungsreaktion ein Halogenatom (z. B. Brom) an der gewünschten Position ein.

Substitution: Das halogenierte Naphthalin unterliegt einer nukleophilen Substitutionsreaktion mit Difluormethoxyreagenzien, um die Difluormethoxygruppe einzuführen.

Industrielle Produktionsverfahren: Industrielle Produktionsverfahren für 2-(Difluormethoxy)naphthalin-1-boronsäure ähneln der Laborsynthese, sind jedoch für Skalierbarkeit, Effizienz und Kosteneffizienz optimiert. Diese Verfahren beinhalten oft kontinuierliche Durchflussverfahren und den Einsatz von automatisierten Systemen, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen: 2-(Difluormethoxy)naphthalin-1-boronsäure unterliegt in erster Linie:

Kreuzkupplungsreaktionen: Wie die Suzuki-Miyaura-Kupplung, bei der sie mit Halogeniden reagiert, um Biarylverbindungen zu bilden.

Oxidation: Die Boronsäuregruppe kann oxidiert werden, um Phenole zu bilden.

Substitution: Die Difluormethoxygruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen:

Suzuki-Miyaura-Kupplung: Typischerweise werden Palladiumkatalysatoren, Basen wie Kaliumcarbonat und Lösungsmittel wie Tetrahydrofuran oder Dimethylformamid verwendet.

Oxidation: Verwendet Oxidationsmittel wie Wasserstoffperoxid oder Natriumperborat.

Substitution: Beinhaltet Nukleophile wie Amine oder Thiole unter basischen Bedingungen.

Hauptprodukte:

Biarylverbindungen: Aus Kreuzkupplungsreaktionen.

Phenole: Aus Oxidationsreaktionen.

Substituierte Naphthaline: Aus nukleophilen Substitutionsreaktionen.

Wissenschaftliche Forschungsanwendungen

2-(Difluormethoxy)naphthalin-1-boronsäure wird in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt:

Biologie: Bei der Entwicklung von borhaltigen Medikamenten und als Werkzeug zur Untersuchung biologischer Prozesse, an denen Bor beteiligt ist.

5. Wirkmechanismus

Der Wirkmechanismus von 2-(Difluormethoxy)naphthalin-1-boronsäure bei Kreuzkupplungsreaktionen beinhaltet:

Oxidative Addition: Der Palladiumkatalysator wird in die Kohlenstoff-Halogen-Bindung des Halogenids eingefügt.

Transmetallierung: Die Boronsäure überträgt ihre organische Gruppe an den Palladiumkomplex.

Reduktive Eliminierung: Der Palladiumkomplex bildet die neue Kohlenstoff-Kohlenstoff-Bindung und regeneriert den Katalysator.

Ähnliche Verbindungen:

- 2-Methoxy-1-naphthalinboronsäure

- Naphthalin-1-boronsäure

- 2-Naphthylboronsäure

Vergleich:

- 2-Methoxy-1-naphthalinboronsäure: Ähnliche Struktur, aber mit einer Methoxygruppe anstelle einer Difluormethoxygruppe. Sie hat eine andere Reaktivität und Anwendungen .

- Naphthalin-1-boronsäure: Es fehlt die Difluormethoxygruppe, was sie in bestimmten synthetischen Anwendungen weniger vielseitig macht .

- 2-Naphthylboronsäure: Ähnlich wie 2-(Difluormethoxy)naphthalin-1-boronsäure, aber ohne die Difluormethoxygruppe, was sich auf ihre chemischen Eigenschaften und Reaktivität auswirkt .

2-(Difluormethoxy)naphthalin-1-boronsäure sticht durch das Vorhandensein der Difluormethoxygruppe hervor, die einzigartige elektronische und sterische Eigenschaften verleiht und ihren Nutzen in verschiedenen chemischen Reaktionen und Anwendungen erhöht.

Wirkmechanismus

The mechanism of action of 2-(Difluoromethoxy)naphthalene-1-boronic acid in cross-coupling reactions involves:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the catalyst.

Vergleich Mit ähnlichen Verbindungen

- 2-Methoxy-1-naphthaleneboronic acid

- Naphthalene-1-boronic acid

- 2-Naphthylboronic acid

Comparison:

- 2-Methoxy-1-naphthaleneboronic acid: Similar structure but with a methoxy group instead of a difluoromethoxy group. It has different reactivity and applications .

- Naphthalene-1-boronic acid: Lacks the difluoromethoxy group, making it less versatile in certain synthetic applications .

- 2-Naphthylboronic acid: Similar to 2-(Difluoromethoxy)naphthalene-1-boronic acid but without the difluoromethoxy group, affecting its chemical properties and reactivity .

This compound stands out due to the presence of the difluoromethoxy group, which imparts unique electronic and steric properties, enhancing its utility in various chemical reactions and applications.

Eigenschaften

Molekularformel |

C11H9BF2O3 |

|---|---|

Molekulargewicht |

238.00 g/mol |

IUPAC-Name |

[2-(difluoromethoxy)naphthalen-1-yl]boronic acid |

InChI |

InChI=1S/C11H9BF2O3/c13-11(14)17-9-6-5-7-3-1-2-4-8(7)10(9)12(15)16/h1-6,11,15-16H |

InChI-Schlüssel |

GSOPRLSNGJXXML-UHFFFAOYSA-N |

Kanonische SMILES |

B(C1=C(C=CC2=CC=CC=C12)OC(F)F)(O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-(Acetyloxy)-1H-indol-3-yl]acetic acid](/img/structure/B11875211.png)

![N-[(1-Hydroxynaphthalen-2-yl)methyl]glycine](/img/structure/B11875243.png)

![2-Phenylhexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one](/img/structure/B11875247.png)

![2-chloro-4-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11875251.png)

![8-Nitro-2H-[1,3]dioxolo[4,5-g]isoquinolin-7(6H)-one](/img/structure/B11875298.png)